N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide
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Overview
Description
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that features a furan ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide typically involves multiple steps. One common approach is the reductive amination of furfurals isolated from biomass . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would likely include the same steps as the laboratory synthesis but optimized for higher yields and efficiency. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and specific temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere conditions.
Substitution: Halogens, nucleophiles, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-furanmethanamine: Another compound with a furan ring, known for its biological activities.
2-[furan-2-yl-(5-methylfuran-2-yl)methyl]-5-methylfuran: A compound with similar structural features, used in various chemical applications.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide is unique due to its combination of furan, pyridine, and piperidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-7-9-17(27-15)13-23-19(25)10-8-16-5-4-12-24(14-16)21(26)18-6-3-11-22-20(18)28-2/h3,6-7,9,11,16H,4-5,8,10,12-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKZZFDCFORIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCC2CCCN(C2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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